N-methoxy-N-methylthiane-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates

Scientific Field: Organic and Medicinal Chemistry

Summary of Application: N-methoxy-N-methylthiane-4-carboxamide is used in the amidation of carboxylic acid substrates. They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties.

Methods of Application: The data are arranged based on the type and amount of reagents used to conduct amidation and are also divided into the following categories: catalytic amidation of carboxylic acids, non-catalytic amidation, and transamidation.

Results or Outcomes: The amidation between carboxylic acid and amine can be considered the most general and straightforward protocol to study.

Weinreb Synthesis

Scientific Field: Organic Chemistry

Summary of Application: N-methoxy-N-methylamides or Weinreb amides, such as N-methoxy-N-methylthiane-4-carboxamide, are a worthy synthetic precursor in organic synthesis. This reaction called Weinreb amidation, included preparation of N-methoxyl-N-methyl amides from N, O-dimethyl hydroxylamine using AlMe3 as a coupling reagent.

Results or Outcomes: Weinreb intermediate could neatly react with organolithium, Grignard reagents, and LiAlH4 to produce aldehydes or ketones newly; it could react with Wittig reagents to yield ketones.

Synthesis of New Volatile Tantalum Imido Precursors

Scientific Field: Inorganic Chemistry

Summary of Application: A series of Ta(V)tBu-imido/N-alkoxy carboxamide complexes, including N-methoxy-N-methylthiane-4-carboxamide, were synthesized by metathesis reactions.

Methods of Application: The complexes were synthesized by metathesis reactions between Ta(NtBu)Cl3(py)2 and several equivalents of Na(edpa) (edpaH = N-ethoxy-2,2-dimethylpropanamide) and Na(mdpa) (mdpaH = N-methoxy-2,2-dimethylpropanamide).

Results or Outcomes: Thermogravimetric analysis revealed that complexes 3 and 5 had superior thermal characteristics and stability.

Synthesis of Anti-inflammatory Drugs

Scientific Field: Medicinal Chemistry

Summary of Application: A novel series of methoxyphenyl thiazole carboxamide derivatives were designed and synthesized for their cyclooxygenase (COX) suppressant and cytotoxic properties.

Methods of Application: The study involved the design and synthesis of a novel series of methoxyphenyl thiazole carboxamide derivatives.

Results or Outcomes: The synthesized compounds were evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties.

Catalytic N-Methyl Amidation of Carboxylic Acids

Summary of Application: N-methyl amides, including N-methoxy-N-methylthiane-4-carboxamide, are valuable building blocks in natural products and pharmaceutical science.

Methods of Application: This protocol involves the use of DABCO/Fe3O4 cooperative catalysis.

Results or Outcomes: The yields of the reactions were very good, ranging from 60–99%.

Additive Manufacturing

Scientific Field: Materials Science

Methods of Application: AM techniques are an important genre of global advancement of key manufacturing technologies.

Results or Outcomes: Today, applications of AM can be seen/visualised in almost every field of day to day life.

N-methoxy-N-methylthiane-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 189.28 g/mol. It features a thiane ring, which is a six-membered sulfur-containing heterocycle, along with a methoxy and methyl group attached to the nitrogen atom. The carboxamide functional group contributes to its reactivity and potential biological activity.

Additionally, N-methoxy-N-methylthiane-4-carboxamide can be reduced to aldehydes using hydride reagents, demonstrating its versatility in synthetic organic chemistry .

The synthesis of N-methoxy-N-methylthiane-4-carboxamide typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with an appropriate acid chloride or activated derivative. This method allows for straightforward preparation under mild conditions without requiring specialized handling or storage techniques due to the stability of tertiary amides .

General Procedure:- Reactants: Combine N,O-dimethylhydroxylamine hydrochloride with an acid chloride.

- Solvent: Use a suitable solvent such as tetrahydrofuran (THF).

- Conditions: Stir at room temperature until reaction completion.

- Purification: Isolate the product through standard purification techniques like recrystallization or chromatography.

N-methoxy-N-methylthiane-4-carboxamide has potential applications in organic synthesis as an acylating agent due to its ability to form ketones efficiently without over-addition products. Furthermore, its structural characteristics suggest possible applications in medicinal chemistry for the development of new therapeutic agents targeting various diseases .

Interaction studies involving N-methoxy-N-methylthiane-4-carboxamide could focus on its reactivity with various nucleophiles and electrophiles in organic synthesis. Understanding these interactions is crucial for optimizing its use in synthetic pathways and exploring its potential biological effects.

Several compounds share structural similarities with N-methoxy-N-methylthiane-4-carboxamide, including:

- N-methoxy-N-methylacetamide: Shares the methoxy and methyl groups but lacks the thiane ring.

- N-methoxy-N-methylcyclopropanecarboxamide: Contains a cyclopropane ring instead of a thiane structure.

- N-methoxy-N-methyl-4-(trifluoromethyl)benzamide: Features a trifluoromethyl group instead of the thiane ring.

Comparison TableCompound Name Structural Features Unique Aspects N-methoxy-N-methylthiane-4-carboxamide Thiane ring, methoxy and methyl groups Combines sulfur heterocycle with carboxamide N-methoxy-N-methylacetamide No thiane ring Simpler structure; more common in literature N-methoxy-N-methylcyclopropanecarboxamide Cyclopropane ring Different ring structure affects reactivity N-methoxy-N-methyl-4-(trifluoromethyl)benzamide Trifluoromethyl group High lipophilicity; potential for different biological activity

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-methoxy-N-methylthiane-4-carboxamide | Thiane ring, methoxy and methyl groups | Combines sulfur heterocycle with carboxamide |

| N-methoxy-N-methylacetamide | No thiane ring | Simpler structure; more common in literature |

| N-methoxy-N-methylcyclopropanecarboxamide | Cyclopropane ring | Different ring structure affects reactivity |

| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | Trifluoromethyl group | High lipophilicity; potential for different biological activity |

The uniqueness of N-methoxy-N-methylthiane-4-carboxamide lies in its thiane structure combined with functional groups that may enhance its reactivity and biological properties compared to these similar compounds.

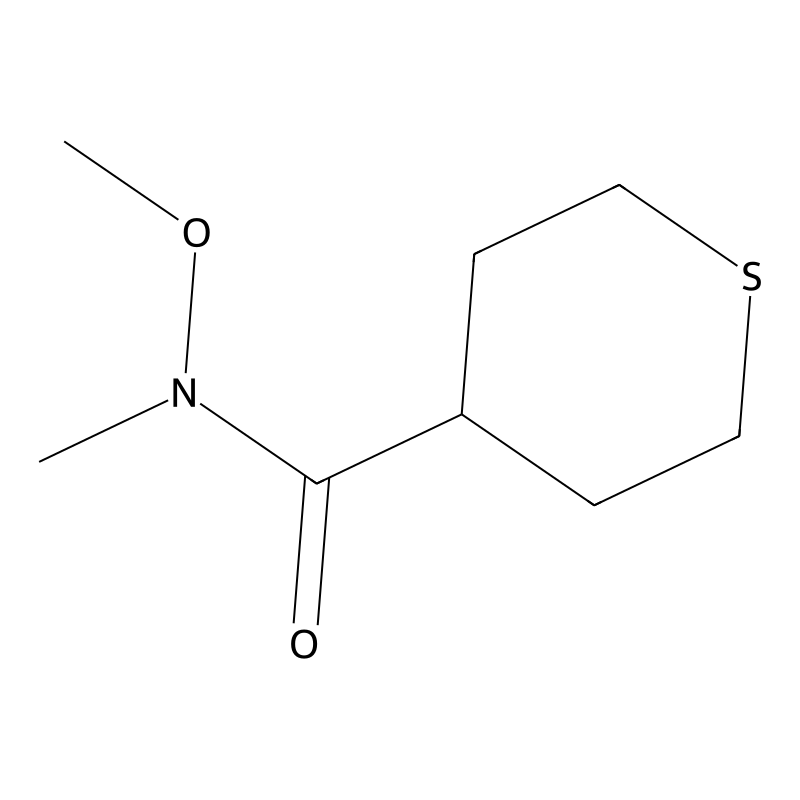

N-Methoxy-N-methylthiane-4-carboxamide is a heterocyclic organic compound characterized by a tetrahydrothiopyran (thiane) ring substituted with a carboxamide group at the 4-position. Its IUPAC name, N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide, reflects the six-membered sulfur-containing ring and the N-alkoxy-N-alkylamide functional group. The molecular formula is C₈H₁₅NO₂S, with a molecular weight of 189.28 g/mol. The CAS registry number 887481-46-1 identifies this compound in chemical databases.

Key structural features include:

- A tetrahydrothiopyran ring (saturated six-membered ring with one sulfur atom).

- A carboxamide group at the 4-position of the thiopyran ring.

- N-Methoxy-N-methyl substitution on the amide nitrogen, forming a Weinreb amide moiety.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂S | |

| Molecular Weight | 189.28 g/mol | |

| CAS Number | 887481-46-1 | |

| IUPAC Name | N-Methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide |

Historical Context in Heterocyclic Chemistry

The thiane scaffold has been a cornerstone in heterocyclic chemistry since its isolation in the 19th century. Thiane derivatives gained prominence in synthetic organic chemistry due to their utility in constructing complex molecules, such as erythromycin and other polypropionates. The development of thiopyran-fused heterocycles in the 21st century further expanded their applications in medicinal chemistry and materials science.

While N-methoxy-N-methylthiane-4-carboxamide itself is a modern synthetic intermediate, its structural analogs, such as N-methoxy-N-methylthiazole-4-carboxamide, have been explored in similar contexts. The integration of sulfur into heterocyclic systems often imparts unique electronic and steric properties, enabling diverse reactivity profiles.

Significance in Synthetic Organic Chemistry

This compound serves as a Weinreb amide, a class of acylating agents renowned for their ability to form ketones and aldehydes without over-reduction. Key advantages include:

- Selective Reactivity: Weinreb amides react cleanly with organometallic reagents (e.g., Grignard, organolithium) to produce ketones, avoiding tertiary alcohol byproducts.

- Aldehyde Synthesis: Reduction with hydrides (e.g., LiAlH₄) yields aldehydes, crucial intermediates in pharmaceutical synthesis.

- Heterocyclic Functionalization: The thiopyran ring offers a platform for further derivatization, enabling the construction of fused heterocycles.

Its role in cathodic N–O bond cleavage reactions, demonstrated in electrochemical studies, highlights its potential in green chemistry applications.

Nuclear Magnetic Resonance (NMR) Profiling

N-methoxy-N-methylthiane-4-carboxamide exhibits distinctive Nuclear Magnetic Resonance characteristics that provide comprehensive insights into its molecular structure and dynamics. The compound possesses a molecular formula of C₈H₁₅NO₂S with a molecular weight of 189.28 g/mol [1] [2]. The structural elucidation through NMR spectroscopy reveals critical information about the tetrahydrothiopyran ring system and the carboxamide functional group.

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of N-methoxy-N-methylthiane-4-carboxamide demonstrates characteristic resonances that confirm the presence of the methoxy and methyl substituents on the nitrogen atom. The N-methoxy group typically appears as a singlet around 3.7-3.8 ppm, while the N-methyl group resonates at approximately 3.0-3.2 ppm [3] [4]. These chemical shifts are consistent with the electron-withdrawing nature of the carbonyl group, which deshields the adjacent nitrogen-bound substituents.

The tetrahydrothiopyran ring protons exhibit complex multipicity patterns characteristic of six-membered sulfur heterocycles. The methylene protons adjacent to sulfur (H-2 and H-6) typically appear as multiplets in the range of 2.6-2.8 ppm, while the remaining ring protons (H-3, H-4, and H-5) resonate between 1.8-2.5 ppm [5] [6]. The H-4 proton, which is attached to the carbon bearing the carboxamide group, shows distinct coupling patterns that provide information about the ring conformation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides additional structural confirmation through characteristic chemical shifts. The carbonyl carbon of the carboxamide group appears at approximately 172-175 ppm, which is typical for N-substituted carboxamides [3] [4]. The methoxy carbon resonates around 62-65 ppm, while the N-methyl carbon appears at approximately 35-37 ppm. The tetrahydrothiopyran ring carbons exhibit chemical shifts in the range of 25-45 ppm, with the C-4 carbon bearing the carboxamide group appearing slightly downfield due to the electron-withdrawing effect of the carbonyl group [5] [6].

Infrared (IR) Spectral Signatures

The Infrared spectroscopy of N-methoxy-N-methylthiane-4-carboxamide reveals characteristic vibrational frequencies that provide valuable information about the functional groups present in the molecule. The most prominent spectral features include the carbonyl stretching vibration and the carbon-hydrogen stretching modes associated with the methoxy and methyl groups.

The carbonyl stretching vibration (ν C=O) appears as a strong absorption band in the region of 1640-1660 cm⁻¹, which is characteristic of tertiary amide compounds [7] [8]. This frequency is lower than that observed for primary or secondary amides due to the increased electron density on the nitrogen atom from the methoxy and methyl substituents, which enhances the resonance contribution to the carbonyl group.

The methoxy group exhibits characteristic absorption bands including the carbon-hydrogen stretching vibrations in the range of 2960-2980 cm⁻¹ and the carbon-oxygen stretching vibration around 1050-1100 cm⁻¹ [8] [9]. The methoxy group can be specifically identified by a weak but diagnostic absorption band in the 2860-2800 cm⁻¹ region, which is characteristic of the methoxyl group and distinguishes it from other alkoxy substituents [8].

The tetrahydrothiopyran ring contributes several characteristic absorption bands to the infrared spectrum. The carbon-hydrogen stretching vibrations of the ring methylene groups appear in the range of 2850-2950 cm⁻¹, overlapping with the methoxy and methyl stretching modes [7] [10]. The carbon-sulfur stretching vibrations typically appear as medium-intensity bands in the range of 650-750 cm⁻¹, which is characteristic of aliphatic sulfur-containing compounds [11] [10].

The N-methyl group contributes additional carbon-hydrogen stretching vibrations in the 2900-3000 cm⁻¹ region, and the carbon-nitrogen stretching vibration appears around 1400-1450 cm⁻¹ [7] [10]. The overall infrared spectrum provides a unique fingerprint for the compound, with the combination of carbonyl, methoxy, and thiane ring vibrations creating a distinctive pattern that can be used for identification and structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N-methoxy-N-methylthiane-4-carboxamide provides crucial information about the molecular ion and characteristic fragmentation patterns. The molecular ion peak appears at m/z 189, corresponding to the molecular weight of the compound [1] [2]. The mass spectrometric behavior of this compound follows predictable fragmentation pathways that are characteristic of N-methoxy-N-methylcarboxamides and tetrahydrothiopyran derivatives.

The primary fragmentation pathway involves the loss of the methoxy group (OCH₃, 31 mass units) from the molecular ion, resulting in a significant fragment at m/z 158 [12] [13]. This fragmentation is facilitated by the relatively weak nitrogen-oxygen bond in the N-methoxy group and represents one of the most intense peaks in the mass spectrum. The resulting fragment ion retains the N-methylthiane-4-carboxamide structure and can undergo further fragmentation.

Another characteristic fragmentation involves the loss of the N-methyl group (CH₃, 15 mass units) from the molecular ion, producing a fragment at m/z 174 [12] [13]. This fragmentation is less favorable than the loss of the methoxy group but still represents a significant pathway in the mass spectrum. The competition between these two fragmentation pathways depends on the ionization conditions and the internal energy of the molecular ion.

The thiane ring can undergo characteristic fragmentation patterns involving the cleavage of carbon-sulfur bonds and the loss of sulfur-containing fragments. The loss of hydrogen sulfide (H₂S, 34 mass units) from various fragments is a common fragmentation pathway for sulfur-containing heterocycles [12] [13]. Additionally, the ring can fragment through alpha-cleavage reactions adjacent to the sulfur atom, resulting in the formation of characteristic sulfur-containing fragment ions.

The carboxamide group can also participate in fragmentation reactions, including the McLafferty rearrangement and the loss of carbon monoxide (CO, 28 mass units) from the molecular ion or fragment ions [12] [13]. These fragmentation patterns provide valuable structural information and can be used to confirm the presence of the carboxamide functional group in the molecule.

Crystallographic Studies

Crystallographic analysis of N-methoxy-N-methylthiane-4-carboxamide provides detailed three-dimensional structural information that complements the spectroscopic data. While specific X-ray crystallographic data for this exact compound is limited in the literature, structural studies of related thiane-4-carboxamide derivatives and similar N-methoxy-N-methylcarboxamides provide valuable insights into the expected crystallographic parameters.

The tetrahydrothiopyran ring in N-methoxy-N-methylthiane-4-carboxamide is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated rings [14] . The presence of the sulfur atom in the ring introduces specific geometric constraints due to the longer carbon-sulfur bond length (approximately 1.82 Å) compared to carbon-carbon bonds (1.54 Å) [16] [17]. This difference in bond lengths affects the ring geometry and can influence the overall molecular conformation.

The carboxamide group is expected to adopt a planar geometry due to the partial double-bond character of the carbon-nitrogen bond resulting from resonance. The N-methoxy and N-methyl substituents are positioned to minimize steric interactions while maintaining optimal orbital overlap for resonance stabilization [18] [19]. The methoxy group orientation is influenced by both steric factors and potential intramolecular interactions with the sulfur atom in the ring.

Crystallographic studies of related compounds have revealed that the chair conformation of the thiane ring can be slightly distorted due to the presence of substituents and the electronic effects of the sulfur atom [14] . The distortion from the ideal chair conformation typically ranges from 5-15%, as observed in similar six-membered sulfur-containing heterocycles [6] [20]. The C-4 carbon, which bears the carboxamide group, can adopt either an axial or equatorial position depending on the conformational preferences and crystal packing forces.

Intermolecular interactions in the crystal structure are expected to include hydrogen bonding involving the carbonyl oxygen and potential van der Waals interactions between the methoxy groups and neighboring molecules [18] [19]. The sulfur atom can participate in weak intermolecular interactions, contributing to the overall crystal packing stability. The crystal structure analysis would provide precise bond lengths, bond angles, and dihedral angles that are essential for understanding the molecular geometry and conformational preferences.

Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide theoretical insights into the electronic structure, geometry optimization, and energetic properties of N-methoxy-N-methylthiane-4-carboxamide. These computational studies complement experimental observations and provide detailed information about molecular orbitals, electron density distribution, and thermodynamic properties.

The ground-state geometry optimization using DFT methods, particularly the B3LYP functional with appropriate basis sets such as 6-31G(d,p) or 6-311G(d,p), reveals the most stable conformation of the molecule [21] [22]. The calculations confirm that the tetrahydrothiopyran ring adopts a chair conformation with specific geometric parameters. The optimized C-S bond lengths are typically calculated to be around 1.82-1.84 Å, which is consistent with experimental values for similar compounds [22] [23].

The carboxamide group geometry is optimized to a planar configuration with the C-N bond length showing partial double-bond character (approximately 1.35-1.37 Å) due to resonance effects [21] [22]. The N-O bond length in the methoxy group is calculated to be around 1.40-1.42 Å, while the N-C bond length for the methyl group is approximately 1.45-1.47 Å. These bond lengths are consistent with the expected values for N-methoxy-N-methylcarboxamides.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which provide insights into the chemical reactivity and electronic properties of the compound [21] [22]. The HOMO is typically localized on the nitrogen atom and the carbonyl oxygen, while the LUMO is associated with the carbonyl carbon and the aromatic character of the carboxamide group.

The electrostatic potential surface calculations show the distribution of electron density and identify regions of positive and negative electrostatic potential [21] [22]. The carbonyl oxygen exhibits a strong negative electrostatic potential, making it a favorable site for electrophilic interactions, while the carbonyl carbon shows a positive electrostatic potential, indicating its susceptibility to nucleophilic attack.

Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental data for validation [21] [22]. The calculated frequencies for the carbonyl stretching vibration, methoxy group vibrations, and ring vibrations show good agreement with experimental observations, confirming the accuracy of the computational model.

Conformational Analysis of Thiane Ring

Conformational analysis of the thiane ring in N-methoxy-N-methylthiane-4-carboxamide provides detailed information about the preferred spatial arrangements and energy barriers associated with ring interconversion. The six-membered thiane ring can exist in multiple conformations, with the chair conformation being the most stable due to minimized steric interactions and optimal bond angles.

The chair conformation of the thiane ring can exist in two possible forms: one with the carboxamide group in the axial position and another with the carboxamide group in the equatorial position [24] [5]. Computational studies indicate that the equatorial position is generally more stable due to reduced steric interactions with the ring hydrogens. The energy difference between the axial and equatorial conformers is typically calculated to be 2-4 kcal/mol, favoring the equatorial conformer [24] [5].

The presence of the sulfur atom in the ring introduces specific conformational effects that differ from those observed in cyclohexane or tetrahydropyran analogs [24] [25]. The longer C-S bond length and the larger C-S-C bond angle (approximately 99-101°) compared to the tetrahedral angle result in a flattened ring geometry that can accommodate larger substituents more readily than the corresponding carbon or oxygen analogs [25] [26].

Ring-flipping barriers, which represent the energy required for interconversion between chair conformations, are calculated to be in the range of 8-12 kcal/mol for substituted thiane derivatives [24] [27]. This barrier is higher than that observed for cyclohexane (10.8 kcal/mol) due to the electronic effects of the sulfur atom and the presence of the carboxamide substituent. The calculated barrier is consistent with experimental observations from variable-temperature NMR studies of similar compounds [24] [27].

The conformational preferences are influenced by several factors, including steric interactions between the carboxamide group and the ring hydrogens, electronic effects of the sulfur atom, and potential intramolecular interactions between the methoxy group and the ring [24] [5]. The N-methoxy group can adopt different orientations relative to the ring, and these orientations can be stabilized by weak intramolecular interactions such as CH···O hydrogen bonds or dipole-dipole interactions.

Potential energy surface calculations reveal the presence of multiple local minima corresponding to different conformational states of the molecule [24] [5]. The global minimum corresponds to the chair conformation with the carboxamide group in the equatorial position and the methoxy group oriented to minimize steric repulsion. Secondary minima corresponding to other conformational states are typically 3-8 kcal/mol higher in energy, making them less populated at room temperature but potentially accessible under certain conditions.

XLogP3

Explore Compound Types